molecular formula C18H18INO2 B3699757 2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide

2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide

Cat. No.: B3699757
M. Wt: 407.2 g/mol
InChI Key: LTQQZZQUTLEMLW-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide typically involves multiple stepsThe final step involves the formation of the benzamide structure through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the methoxy and tetrahydronaphthalene moieties.

Scientific Research Applications

2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is unique due to the combination of its iodine atom, methoxy group, and tetrahydronaphthalene moiety

Properties

IUPAC Name

2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO2/c1-22-17-11-13-7-3-2-6-12(13)10-16(17)20-18(21)14-8-4-5-9-15(14)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQQZZQUTLEMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
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2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Reactant of Route 4
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2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Reactant of Route 5
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Reactant of Route 6
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2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide

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